An In-depth Technical Guide to the Physical and Chemical Properties of 2,2',3,3',4,6'-Hexabromodiphenyl Ether (BDE-116)
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2',3,3',4,6'-Hexabromodiphenyl Ether (BDE-116)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products, including electronics, textiles, and plastics.[1] BDE-116, chemically known as 2,2',3,3',4,6'-Hexabromodiphenyl ether, is a specific congener within the PBDE family. Due to their persistence, bioaccumulative potential, and suspected toxicity, PBDEs, including BDE-116, have become a significant environmental and health concern, leading to restrictions on their production and use in many parts of the world.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of BDE-116, along with insights into its synthesis, environmental fate, toxicological profile, and analytical methodologies.
Core Physical and Chemical Properties
The physical and chemical characteristics of BDE-116 are fundamental to understanding its environmental behavior and biological interactions. While experimental data for every property of this specific congener are not always available, reasonable estimations can be made based on its structure and data from related PBDEs.
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3-tribromo-4-(2,3,6-tribromophenoxy)benzene | [4] |
| Synonyms | PBDE 132 | [4] |
| CAS Number | 446254-90-6 | [4] |
| Molecular Formula | C₁₂H₄Br₆O | [4][5] |
| Molecular Weight | 643.6 g/mol | [4] |
| Appearance | Assumed to be a solid at room temperature | Inferred |
| Melting Point | Not experimentally determined for BDE-116. Other hexa-BDEs have melting points in the range of 80-150°C. | Inferred |
| Boiling Point | Not experimentally determined. High due to large molecular weight and low volatility. | Inferred |
| Vapor Pressure | Very low. The vapor pressure of PBDEs decreases with an increasing number of bromine atoms. | [6] |
| Water Solubility | Extremely low. PBDEs are hydrophobic compounds. | Inferred |
| Log Kₒw (Octanol-Water Partition Coefficient) | 7.6 (Computed) | [4] |
| SMILES | C1=CC(=C(C(=C1Br)Br)Br)OC2=C(C=C(C=C2)Br)Br | [4] |
| InChI | InChI=1S/C12H4Br6O/c13-5-3-4-8(11(18)9(5)16)19-12-7(15)2-1-6(14)10(12)17/h1-4H | [4] |
Synthesis and Formulation
The synthesis of specific PBDE congeners like BDE-116 is typically achieved through laboratory-scale chemical reactions rather than large-scale industrial production, especially since the use of many PBDEs has been phased out. A common synthetic route involves the Ullmann condensation reaction, which is the coupling of a phenol with an aryl halide in the presence of a copper catalyst.
Plausible Synthesis Pathway for BDE-116
A potential laboratory synthesis for BDE-116 could involve the reaction of 2,3,6-tribromophenol with 1,2,3,4-tetrabromobenzene in the presence of a copper catalyst and a base. The reaction would proceed as follows:
Caption: Plausible Ullmann Condensation for BDE-116 Synthesis
Experimental Protocol: General Ullmann Condensation for PBDE Synthesis
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Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine equimolar amounts of the appropriate brominated phenol and brominated benzene.
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Addition of Catalyst and Base: Add a catalytic amount of a copper(I) salt (e.g., copper(I) iodide) and an excess of a base (e.g., potassium carbonate).
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Solvent Addition: Add a high-boiling point, polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.
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Reaction: Heat the reaction mixture to a high temperature (typically 150-200°C) under a nitrogen atmosphere and stir for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature, filter to remove inorganic salts, and partition the filtrate between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired PBDE congener.
Environmental Fate and Transport
The environmental behavior of BDE-116 is governed by its high degree of bromination and lipophilicity.
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Persistence: PBDEs are resistant to degradation, leading to their persistence in the environment.[2] The carbon-bromine bonds are strong, and the diphenyl ether linkage is also stable.
-
Bioaccumulation and Biomagnification: Due to its high lipophilicity (high log Kₒw), BDE-116 has a strong tendency to partition into fatty tissues of living organisms.[7] This leads to its bioaccumulation in individual organisms and biomagnification up the food chain, with top predators often exhibiting the highest concentrations.
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Long-Range Transport: Although BDE-116 has a very low vapor pressure, it can be adsorbed onto airborne particulate matter and undergo long-range atmospheric transport to remote regions.[1]
Degradation Pathways
While persistent, BDE-116 can undergo slow degradation through several pathways:
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Photolytic Degradation: In the presence of ultraviolet (UV) light, particularly in the environment, BDE-116 can undergo reductive debromination, where bromine atoms are sequentially removed.[8] This process can lead to the formation of lower-brominated and potentially more toxic PBDE congeners.
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Metabolic Degradation: In organisms, BDE-116 can be metabolized, primarily in the liver.[5][9] The metabolic pathways can involve both reductive debromination and oxidative metabolism, leading to the formation of hydroxylated and methoxylated metabolites. These metabolites can sometimes be more toxic than the parent compound.
Caption: Disruption of Thyroid Hormone Signaling by BDE-116
Analytical Methodologies
The accurate detection and quantification of BDE-116 in various environmental and biological matrices are crucial for exposure assessment and regulatory monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common analytical technique.
Experimental Protocol: GC-MS/MS Analysis of BDE-116 in Environmental Samples
This protocol outlines a general workflow for the analysis of BDE-116 in a solid matrix like sediment or dust.
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Sample Preparation and Extraction:
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Homogenize and freeze-dry the solid sample.
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Spike the sample with a known amount of a ¹³C-labeled internal standard corresponding to BDE-116 for isotope dilution quantification.
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Extract the sample using a pressurized liquid extraction (PLE) system with a suitable solvent mixture (e.g., hexane/dichloromethane).
-
-
Extract Cleanup:
-
Concentrate the extract and perform a multi-step cleanup to remove interfering compounds. This typically involves column chromatography using silica gel and/or alumina.
-
For samples with high lipid content (e.g., biological tissues), a gel permeation chromatography (GPC) step may be necessary.
-
-
Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is typically used for PBDE analysis.
-
Injector: Use a programmed temperature vaporization (PTV) or split/splitless injector to handle the high-boiling nature of BDE-116.
-
Oven Temperature Program: A carefully optimized temperature program is required to achieve good chromatographic separation of BDE-116 from other PBDE congeners.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron impact (EI) or electron capture negative ionization (ECNI) can be used. ECNI often provides higher sensitivity for highly brominated compounds.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native BDE-116 and its labeled internal standard are monitored.
-
-
-
Quantification:
-
Quantify BDE-116 using the isotope dilution method, which corrects for losses during sample preparation and instrumental analysis, providing highly accurate and precise results.
-
Caption: Workflow for GC-MS/MS Analysis of BDE-116
Conclusion
BDE-116, as a member of the hexabromodiphenyl ether group, represents a persistent and bioaccumulative environmental contaminant with the potential for adverse health effects, primarily through endocrine disruption and neurotoxicity. A thorough understanding of its physical and chemical properties is essential for predicting its environmental fate, assessing its toxicological risks, and developing effective analytical methods for its monitoring. Further research is needed to fill the data gaps for this specific congener and to better understand its contribution to the overall health risks posed by the complex mixture of PBDEs found in the environment.
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